molecular formula C20H17BrClN3O3 B5592635 5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide

5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide

Cat. No.: B5592635
M. Wt: 462.7 g/mol
InChI Key: YMOMSFHZRDTPMD-FOKLQQMPSA-N
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Description

This compound is characterized by its unique structure, which includes a quinoline ring, a bromine atom, and a hydroxybenzamide group

Properties

IUPAC Name

5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3O3/c1-2-7-28-15-4-5-17-12(9-15)8-13(19(22)24-17)11-23-25-20(27)16-10-14(21)3-6-18(16)26/h3-6,8-11,26H,2,7H2,1H3,(H,25,27)/b23-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMSFHZRDTPMD-FOKLQQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-chlorobenzoic acid as a starting material, which undergoes monobromination in an NBS/sulfuric acid system to produce 5-bromo-2-chlorobenzoic acid . This intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help in achieving efficient production. For example, the use of a catalyst to inhibit the formation of impurities during the bromination step can result in a high-purity product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The quinoline ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine and hydroxybenzamide groups can also contribute to the compound’s overall biological activity by forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-[(E)-(2-chloro-6-propoxyquinolin-3-yl)methylideneamino]-2-hydroxybenzamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications

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